4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde
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Overview
Description
4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a nitro group and a methylphenoxy group attached to a benzene ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde typically involves the nitration of 4-(4-Methylphenoxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar nitration reactions but on a larger scale. The process would require careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.
Substitution: Chlorine or bromine for halogenation, sulfuric acid for sulfonation.
Major Products Formed
Reduction: 4-(4-Methylphenoxy)-3-aminobenzenecarbaldehyde.
Oxidation: 4-(4-Methylphenoxy)-3-nitrobenzoic acid.
Substitution: Various halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic aldehydes.
Industry: Used in the production of dyes, pigments, and other materials requiring specific aromatic aldehyde structures.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde depends on its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring.
Aldehyde Group: Participates in nucleophilic addition reactions, forming various derivatives.
Molecular Targets and Pathways: The compound can interact with enzymes that catalyze reactions involving aldehydes and nitro groups, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenoxy)benzaldehyde: Lacks the nitro group, making it less reactive in certain types of reactions.
4-Nitrobenzaldehyde: Lacks the methylphenoxy group, resulting in different reactivity and applications.
4-(4-Methylphenoxy)-3-aminobenzenecarbaldehyde: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity patterns and potential applications. The presence of both a nitro group and a methylphenoxy group on the aromatic ring allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
4-(4-methylphenoxy)-3-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-10-2-5-12(6-3-10)19-14-7-4-11(9-16)8-13(14)15(17)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJROCTSVYNQYGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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